4-tert-butyl-N-hydroxybenzamide
Overview
Description
4-tert-butyl-N-hydroxybenzamide is a synthetic organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . It is known for its potential therapeutic and environmental applications. The compound is characterized by a tert-butyl group attached to the nitrogen atom and a hydroxy group attached to the benzene ring.
Mechanism of Action
Target of Action
The primary target of 4-tert-butyl-N-hydroxybenzamide is the PqsR in E. coli and P. aeruginosa . PqsR is a transcriptional regulator that plays a crucial role in the virulence of these bacteria .
Mode of Action
This compound acts as a PqsR antagonist . It inhibits the signaling of PqsR, thereby reducing the virulence of the bacteria
Biochemical Pathways
The compound affects the Ras-MAPK pathway and the Janus Kinase (JAK)-STAT3 pathway . These pathways are involved in cell proliferation, and their inhibition can lead to a decrease in the proliferation of cancer cells .
Pharmacokinetics
Its predicted density is1.086±0.06 g/cm3 and its predicted boiling point is 366.8±25.0 °C . These properties can influence the compound’s bioavailability and distribution in the body.
Result of Action
The compound reduces the expression of pHER2, pRas, pSTAT3, and Ki67 . These proteins are involved in cell proliferation and their reduction can lead to a decrease in the proliferation of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its stability and efficacy. Additionally, the pH and temperature of the environment can influence its solubility and therefore its bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 4-tert-butyl-N-hydroxybenzamide involves the reaction of nitriles with tert-butyl acetate or tert-butanol using oxalic acid dihydrate in a solvent-free condition . This method is advantageous as it reduces pollution and handling costs due to the simplification of the experimental procedure and work-up technique.
Another method involves the condensation reaction of paranitrobenzoyl chloride with tert-butylamine to form N-tert-butyl-4-nitrobenzamide, which is then reduced to N-tert-butyl-4-aminobenzamide through catalytic hydrogenation . This method uses toluene and water as mixed solvents and involves a series of temperature-controlled reactions to improve yield.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods mentioned above can be scaled up for industrial applications, considering the environmental and cost benefits of solvent-free reactions and the use of readily available reagents.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The tert-butyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is commonly used.
Substitution: Electrophilic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
4-tert-butyl-N-hydroxybenzamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-tert-butyl-N-hydroxybenzamide is unique due to the presence of both a tert-butyl group and a hydroxy group on the benzene ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
4-tert-butyl-N-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)9-6-4-8(5-7-9)10(13)12-14/h4-7,14H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTKRCPHQXJOFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613051 | |
Record name | 4-tert-Butyl-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62034-73-5 | |
Record name | 4-tert-Butyl-N-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80613051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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